molecular formula C7H9NO3 B13245862 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid

2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid

Cat. No.: B13245862
M. Wt: 155.15 g/mol
InChI Key: DUJZAZDKNZGLHM-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the C2 position and an acetic acid moiety at the C5 position. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. The oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers electronic diversity, while the ethyl group enhances lipophilicity. The acetic acid substituent introduces acidity (pKa ~2–4), making the compound water-soluble in its deprotonated form.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-ethyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-2-6-8-4-5(11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

DUJZAZDKNZGLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid typically involves cyclization reactions. One common method is the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid, which can be achieved through acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride . Industrial production methods often involve similar cyclization processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxidized oxazole derivatives, while reduction produces reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activities. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues with Oxazole Cores

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid Molecular Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol Key Differences: A chlorophenyl group at C4 and a methyl group at C2 replace the ethyl group. The methyl group reduces steric bulk compared to ethyl, possibly improving solubility .

Muscazone (2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid) Molecular Formula: C₅H₆N₂O₄ Molecular Weight: 158.11 g/mol Key Differences: An oxazolone ring (with a ketone) replaces the oxazole, and an amino group is attached to the acetic acid. Impact: The oxazolone ring is more electrophilic, increasing reactivity. The amino group raises the pKa (~9–10), altering solubility and hydrogen-bonding capacity. Muscazone exhibits minor pharmacological activity compared to its parent compound, ibotenic acid .

Heterocyclic Analogues with Different Cores

(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid Molecular Formula: C₅H₃NO₄S Molecular Weight: 173.15 g/mol Key Differences: A thiazolidinone ring (with sulfur and two ketones) replaces oxazole. Impact: Sulfur enhances polarizability and metabolic stability. The conjugated ketones increase acidity (pKa ~1–2) and reactivity, making it suitable for Michael addition reactions. This compound is explored in antidiabetic drug design .

2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • Key Differences : A triazole ring replaces oxazole, with ethoxycarbonyl and methyl substituents.
  • Impact : Triazoles exhibit strong hydrogen-bonding and dipole interactions, often enhancing antimicrobial activity. The ethoxycarbonyl group increases lipophilicity (logP ~1.5) .

Derivatives with Modified Functional Groups

2-(2-Ethyl-1,3-oxazol-5-yl)acetonitrile

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • Key Differences : Acetonitrile replaces acetic acid.
  • Impact : The nitrile group eliminates acidity, reducing water solubility. It is more lipophilic (logP ~1.0), favoring membrane permeability in drug delivery .

{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid Molecular Formula: C₁₂H₈F₃NO₃S Molecular Weight: 303.26 g/mol Key Differences: A thiazole ring with a trifluoromethoxy group replaces oxazole. Impact: The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects. Thiazole’s sulfur atom may improve binding to metal-containing enzymes .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Heterocycle Substituents pKa logP Key Applications
2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid C₇H₉NO₃ 155.15 Oxazole C2: Ethyl; C5: Acetic acid ~2.5 0.8 Drug intermediates
[4-(4-Chlorophenyl)-2-methyl-oxazol-5-yl]acetic acid C₁₂H₁₀ClNO₃ 251.67 Oxazole C4: 4-Cl-phenyl; C2: Methyl ~2.3 2.1 Antimicrobial agents
Muscazone C₅H₆N₂O₄ 158.11 Oxazolone C5: Acetic acid; C2: Amino, oxo ~2.0 (COOH), ~9.5 (NH₂) -0.5 Neuroscience research
(2Z)-(2,4-Dioxo-thiazolidin-5-ylidene)acetic acid C₅H₃NO₄S 173.15 Thiazolidinone C5: Acetic acid; C2,4: Dioxo ~1.5 0.3 Antidiabetic candidates
2-(4-Ethoxycarbonyl-5-methyl-triazol-1-yl)acetic acid C₈H₁₁N₃O₄ 213.19 Triazole C4: Ethoxycarbonyl; C5: Methyl ~3.0 1.5 Antifungal agents

Research Findings and Implications

  • Synthetic Routes : The target compound is likely synthesized via cyclocondensation of ethyl-substituted precursors, as seen in analogous oxazole syntheses (e.g., thiol-disulfide exchange in ). Modifications like alkylation or Suzuki coupling could introduce the ethyl group .
  • Biological Activity : Ethyl-substituted oxazoles balance lipophilicity and solubility, making them favorable for CNS-targeting drugs. In contrast, chlorophenyl derivatives () may exhibit higher antimicrobial potency due to enhanced hydrophobic interactions .
  • Crystallography : SHELX and ORTEP-3 () are critical for resolving these compounds’ conformations, revealing how substituents influence packing and stability .

Biological Activity

2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the ethyl group and the acetic acid moiety contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid exhibits promising antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecium16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against colorectal cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid on HT29 colorectal cancer cells. The results indicated a half-maximal inhibitory concentration (IC50) of approximately 58 µM, suggesting significant anticancer activity compared to standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HT2958Cisplatin: 47.2
HCT11675Fluorouracil: 381.2

The biological activity of 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid is attributed to its ability to interact with specific molecular targets. It modulates enzyme activities and can influence signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit carbonic anhydrase II (hCAII), a metalloenzyme crucial for maintaining physiological pH levels in tissues .

Safety and Toxicity

Preliminary toxicity assessments indicate that 2-(2-Ethyl-1,3-oxazol-5-YL)acetic acid exhibits low toxicity in non-cancerous cell lines such as normal human dermal fibroblasts (NHDFs). This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to traditional chemotherapy .

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